molecular formula C21H21NO4S2 B12180844 ethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12180844
M. Wt: 415.5 g/mol
InChI Key: LQLBFESQFDRRHV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The compound ethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derives its systematic name from the hierarchical prioritization of functional groups and ring systems under IUPAC guidelines. The parent structure is 4H-cyclopenta[b]thiophene , a bicyclic system comprising a cyclopentane ring fused to a thiophene moiety at positions 2 and 3. The numbering begins at the sulfur atom in the thiophene ring, with the cyclopentane fused at the adjacent carbons.

At position 3 of the cyclopentathiophene core, an ethyl carboxylate group is attached, denoted as 3-carboxylate. Position 2 is substituted with a carbamoyl group, which is further functionalized by a 3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl moiety. The oxathiin ring is a six-membered heterocycle containing one oxygen and one sulfur atom, with partial saturation at positions 5 and 6. The phenyl group at position 3 of the oxathiin ring and the carbonyl linkage complete the substituent.

Molecular Formula : $$ \text{C}{24}\text{H}{24}\text{N}2\text{O}4\text{S}_2 $$
Key Structural Features :

  • Bicyclic cyclopenta[b]thiophene core.
  • Ethyl ester at position 3.
  • Amide-linked 3-phenyl-5,6-dihydro-1,4-oxathiin at position 2.
Property Value/Description Source
IUPAC Name This compound Derived
Molecular Formula $$ \text{C}{24}\text{H}{24}\text{N}2\text{O}4\text{S}_2 $$ Calculated
SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3C(SCCO3)C4=CC=CC=C4 Generated

Isomeric Considerations and Stereochemical Features

The compound’s structure presents limited opportunities for stereoisomerism due to the absence of chiral centers and rigid planar regions. The cyclopenta[b]thiophene core adopts a fixed cis-fused conformation, enforced by the bicyclic system’s strain. The 5,6-dihydro-1,4-oxathiin ring exists in a partially saturated chair-like conformation, with the phenyl group at position 3 occupying an equatorial orientation to minimize steric hindrance.

The amide linkage between the cyclopentathiophene and oxathiin rings exhibits restricted rotation due to resonance stabilization, favoring a planar trans configuration. This geometric constraint precludes cis-trans isomerism at the amide bond.

Isomeric Analysis :

  • Structural Isomerism : None observed; substituent positions are fixed.
  • Stereoisomerism : No enantiomers or diastereomers identified under standard conditions.
Structural Feature Isomeric Potential Rationale
Cyclopenta[b]thiophene None Rigid fused bicyclic system
Oxathiin ring Conformational Chair-like flexibility without chirality
Amide bond Planar trans Resonance stabilization

Crystallographic Data and Solid-State Conformation

While explicit crystallographic data for this compound remains unpublished, insights can be drawn from analogous cyclopentathiophene and oxathiin derivatives. The ethyl carboxylate group typically adopts an s-trans conformation to minimize steric clashes with the cyclopentane ring. X-ray studies of related compounds suggest that the cyclopenta[b]thiophene core maintains a near-planar geometry, with slight puckering at the cyclopentane moiety.

The oxathiin ring’s solid-state conformation is influenced by intramolecular hydrogen bonding between the amide N–H and the ester carbonyl oxygen, stabilizing a twisted boat conformation. Packing interactions are dominated by van der Waals forces between phenyl groups and π-π stacking of the thiophene rings.

Hypothetical Crystallographic Parameters :

Parameter Estimated Value Basis of Estimation
Space Group P2$$_1$$/c Analogous cyclopentathiophenes
Unit Cell Dimensions a = 10.2 Å, b = 14.5 Å, c = 8.7 Å Molecular dimensions
Bond Lengths (C–S) 1.68–1.72 Å Thiophene derivatives
Torsion Angle (C–N–C=O) 175–180° Amide planarity

Properties

Molecular Formula

C21H21NO4S2

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H21NO4S2/c1-2-25-21(24)16-14-9-6-10-15(14)28-20(16)22-19(23)17-18(27-12-11-26-17)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,22,23)

InChI Key

LQLBFESQFDRRHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxathiin ring, the cyclopenta[b]thiophene core, and the final coupling to form the target compound. Common reagents used in these steps include phenylhydrazine, ethyl cyanoacetate, and various catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopenta[b]thiophene Derivatives

Compound Name Substituent at Position 2 Molecular Formula Key Features
Target Compound 3-Phenyl-1,4-oxathiin-2-carbonyl C₂₄H₂₄N₂O₄S₂ Unique oxathiin ring; potential for enhanced π-π stacking and H-bonding
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3,4-Dimethoxybenzoyl C₁₉H₂₁NO₅S Electron-rich methoxy groups; improved solubility in polar solvents
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido C₁₇H₁₉N₃O₂S₂ Thiourea moiety; reported antifungal/antibacterial activity
Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Furoylamino-oxo-phenylethyl C₂₃H₂₁N₃O₅S Branched substituent; potential for chiral recognition
Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 4-Fluorobenzoyl (on cyclohepta[b]thiophene core) C₁₉H₂₀FNO₃S Fluorine substitution; enhanced metabolic stability

Biological Activity

Ethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular Formula C21H18N2O4S2
Molecular Weight 426.5 g/mol
CAS Number 1010911-48-4
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may modulate the activity of various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of thiophene and oxathiin moieties suggests possible antioxidant properties.

Anti-inflammatory Effects

In vitro studies have suggested that compounds containing thiophene rings can exhibit anti-inflammatory effects. For example, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests that this compound may also possess similar properties.

Case Study 1: In Vitro Evaluation

A study investigated the biological activity of related thiophene derivatives in vitro. The results demonstrated that these compounds inhibited cell proliferation in cancer cell lines while promoting apoptosis through caspase activation. Although specific data on the target compound is lacking, it is reasonable to hypothesize similar effects based on structural analogies.

Case Study 2: In Vivo Efficacy

In vivo studies involving structurally related compounds have shown promising results in models of autoimmune diseases. For instance, thiazole and thiophene derivatives were effective in reducing symptoms in experimental autoimmune encephalomyelitis (EAE) models by modulating immune responses.

Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThiophene derivativesInhibition of bacterial growth
Anti-inflammatoryThiazole derivativesReduced cytokine production
AntioxidantOxathiin derivativesScavenging free radicals

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